PAR 2 protein - 148294-53-5

PAR 2 protein

Catalog Number: EVT-1519195
CAS Number: 148294-53-5
Molecular Formula: C8H3BrF4S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PAR 2 is primarily expressed in various tissues, including the gastrointestinal tract, skin, and central nervous system. It belongs to the class of G protein-coupled receptors and is classified under the family of proteinase-activated receptors. These receptors are unique because they can be activated by serine proteases, which cleave them to reveal their active forms.

Synthesis Analysis

Methods and Technical Details

The synthesis of PAR 2 can be achieved through molecular cloning techniques. The gene encoding human PAR 2 can be amplified using polymerase chain reaction from existing plasmid vectors. Following amplification, the product can be cloned into expression vectors suitable for protein production in various systems such as bacterial or mammalian cells.

  1. Amplification: The PAR 2 gene is amplified using specific primers.
  2. Cloning: The PCR product is digested with restriction enzymes (e.g., HindIII and BamHI) and ligated into a vector like pEYFP-N1 for expression.
  3. Expression: Transfected cells are cultured to express the protein, followed by purification using affinity chromatography.
Molecular Structure Analysis

Structure and Data

The molecular structure of PAR 2 consists of seven transmembrane domains typical of G protein-coupled receptors. The extracellular N-terminal region contains the tethered ligand sequence that becomes exposed upon proteolytic cleavage. The structure allows for interaction with G proteins and subsequent activation of intracellular signaling pathways.

  • Transmembrane Domains: Seven helices that span the cell membrane.
  • Extracellular Region: Contains the tethered ligand sequence.
  • Intracellular Region: Interacts with G proteins to initiate signaling cascades.
Chemical Reactions Analysis

Reactions and Technical Details

PAR 2 undergoes several chemical reactions upon activation:

  1. Proteolytic Cleavage: Activation occurs when serine proteases cleave the receptor at specific sites.
  2. G Protein Activation: Following cleavage, the receptor activates G proteins (e.g., Gq/11), leading to phospholipase C activation.
  3. Second Messenger Production: This activation results in increased levels of inositol trisphosphate and diacylglycerol, leading to calcium mobilization and protein kinase C activation.

These reactions are critical for mediating physiological responses such as inflammation and pain signaling.

Mechanism of Action

Process and Data

The mechanism of action for PAR 2 involves several steps:

  1. Activation: The receptor is activated by serine proteases that cleave it, exposing a tethered ligand.
  2. Signal Transduction: Activated PAR 2 interacts with G proteins, which initiate downstream signaling pathways.
  3. Physiological Effects: This signaling cascade leads to various cellular responses, including inflammation, pain sensation, and modulation of vascular permeability.

Research has shown that specific agonists targeting PAR 2 can induce chronic pain states through pathways involving extracellular signal-regulated kinase signaling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PAR 2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 40 kDa.
  • Isoelectric Point: Varies depending on glycosylation patterns but typically ranges around pH 6-7.
  • Stability: The protein stability can be affected by factors such as temperature, pH, and the presence of ligands or inhibitors.

Characterization techniques such as mass spectrometry and circular dichroism spectroscopy are often used to analyze these properties.

Applications

Scientific Uses

PAR 2 has significant applications in scientific research:

  • Pain Research: Understanding its role in pain pathways aids in developing analgesic drugs targeting this receptor.
  • Inflammation Studies: Investigating its involvement in inflammatory processes helps in understanding diseases like arthritis and asthma.
  • Cancer Research: PAR 2's role in tumor progression makes it a target for therapeutic interventions in oncology.
Molecular Characterization of PAR2

Gene Structure and Genomic Organization of F2RL1

The F2RL1 gene (officially named F2R like trypsin receptor 1), located on human chromosome 5q13.3, encodes protease-activated receptor 2 (PAR2). This gene spans approximately 16.3 kb of genomic DNA and consists of two exons separated by a single intron. Exon 1 contains the 5' untranslated region (UTR) and encodes the signal peptide along with the initial segment of the extracellular N-terminus. Exon 2 encodes the remainder of the receptor, including the transmembrane domains, intracellular loops, and C-terminal tail. The core promoter region lacks a TATA box but contains multiple transcription factor binding sites, including Sp1 and AP-1 elements, which regulate constitutive and inducible expression [1] [7] [9].

The F2RL1 locus exhibits evolutionarily conserved CpG islands upstream of each variable region exon. These epigenetic features correspond to distinct promoter elements that independently regulate the expression of individual exons, analogous to the genomic organization of immunoglobulin and T-cell receptor genes. This architecture supports complex transcriptional regulation in a tissue-specific manner [3] [7].

Table 1: Genomic Characteristics of F2RL1

OrganismChromosomal LocationGene Size (kb)Exon CountAccession Number
Human (Homo sapiens)5q13.316.32NC_000005.10 (76819030-76835315)
Mouse (Mus musculus)Chr13:95648240-95661735 (- strand)13.52ENSMUSG00000021678

Protein Architecture: 7-Transmembrane Domain Topology and Post-Translational Modifications

PAR2 is a class A G protein-coupled receptor (GPCR) characterized by a conserved heptahelical transmembrane (7TM) structure. The human PAR2 protein comprises 397 amino acids with a predicted molecular weight of ~45 kDa. Its topology includes:

  • An extracellular N-terminus containing protease cleavage sites (e.g., trypsin cleavage at R36↓S37)
  • Seven transmembrane α-helices (TM1-TM7) connected by three extracellular loops (ECL1-ECL3) and three intracellular loops (ICL1-ICL3)
  • A cytoplasmic C-terminus with palmitoylation and phosphorylation sites [1] [4] [9]

Post-translational modifications critically regulate PAR2 function:

  • N-glycosylation: Two conserved sites (N30 and N220) in the extracellular N-terminus and ECL2 facilitate receptor maturation and membrane trafficking.
  • Palmitoylation: Cysteine residues (C361 and C363) in the C-terminal tail undergo palmitoylation, anchoring this domain to the plasma membrane and forming a fourth intracellular loop.
  • Phosphorylation: Serine/threonine residues in ICL3 and the C-terminus (e.g., S387) are phosphorylated by GRK kinases upon activation, promoting β-arrestin recruitment and receptor internalization [1] [10].

The unique activation mechanism involves proteolytic cleavage of the N-terminus by serine proteases (e.g., trypsin, tryptase), unmasking a tethered ligand (SLIGKV in humans) that binds intramolecularly to ECL2 and TM domains. This triggers conformational changes leading to G protein coupling and downstream signaling [1] [4] [5].

Table 2: Key Structural Domains and Modifications in Human PAR2

Domain/FeatureAmino Acid PositionFunctional SignificanceModifications
Signal peptide1-22Receptor traffickingCleavage during maturation
Protease cleavage siteR36↓S37Tethered ligand exposureTrypsin/tryptase cleavage
Tethered ligandS37LIGKV42Receptor activationBinds ECL2/TM domains
N-glycosylation sitesN30, N220Membrane targetingGlycan attachment
Transmembrane helicesTM1 (63-86), TM2 (102-125), TM3 (139-162), TM4 (186-209), TM5 (227-249), TM6 (276-299), TM7 (314-337)G protein coupling-
Palmitoylation sitesC361, C363Membrane anchoringPalmitate addition

Structural Insights from Cryo-EM and X-Ray Crystallography: Ligand-Binding Pockets and Allosteric Sites

Recent advances in cryogenic electron microscopy (cryo-EM) have resolved PAR2 in complex with its endogenous tethered ligand and Gαq proteins. These structures reveal a shallow orthosteric pocket (depth: ~7 Å) formed by TM3, TM5, TM6, TM7, and ECL2. Key interactions include:

  • S37TL (tethered ligand residue 1) forms hydrogen bonds with H227ECL2 and Y3116.58 (Ballesteros-Weinstein numbering)
  • L38TL engages in hydrophobic interactions with L124TM2, F243TM5, and Y3267.35
  • I39TL contacts V119TM2 and L3076.55 [5] [6]

Compared to antagonist-bound structures, activated PAR2 exhibits minimal TM6 movement (lateral shift <1.5 Å) but significant TM7 displacement (outward shift >3 Å), creating a docking interface for Gαq. This contrasts with other GPCRs that show large-scale TM6 outward shifts during activation [5].

Allosteric sites have been identified through crystallography:

  • The AZ3451 pocket: Located at the lipid-receptor interface involving TM2, TM3, and TM4. The antagonist AZ3451 (Kd = 13.5 nM) binds here through hydrophobic interactions with L125TM2, F136TM3, and L187TM4, plus a halogen bond between its bromine atom and Oδ of N1343.35 [6] [15].
  • The GB88 pocket: Within the orthosteric site, the biased antagonist GB88 mimics tethered ligand interactions but forms additional contacts with Y3237.32 and D228ECL2, explaining its paradoxical inhibition of Gq signaling while activating ERK pathways [1] [5] [41].

Table 3: Structural Features of PAR2 Ligand-Binding Sites

Binding Site TypeLocationKey Interacting ResiduesRepresentative Ligands (Affinity)Functional Consequence
Orthosteric (tethered ligand)TM3-TM7-ECL2 interfaceH227ECL2, Y3116.58, Y3267.35, D228ECL2SLIGKV (EC50 = 5.2 µM)Gq/Gi coupling, β-arrestin recruitment
Allosteric site 1 (lipid-facing)TM2-TM3-TM4 interfaceL125TM2, F136TM3, N1343.35, L187TM4AZ3451 (Kd = 13.5 nM)Non-competitive antagonism
Allosteric site 2 (orthosteric subpocket)TM3-TM5-TM7Y3237.32, D228ECL2, L3076.55GB88 (IC50 = 0.5 µM)Biased signaling (Gq inhibition)

Comparative Sequence Analysis Across Species (Human, Mouse, Rat)

PAR2 exhibits high sequence conservation across mammals, particularly within transmembrane helices and intracellular signaling domains. Human PAR2 shares 78% identity with mouse and 77% with rat orthologs. Key variations occur in:1. Tethered ligand sequence: Humans: SLIGKV; Rodents: SLIGRL- Functional impact: The V→L substitution at position 6 enhances rodent receptor sensitivity to activating peptides (EC50 for SLIGRL = 1.8 µM vs. SLIGKV = 5.2 µM) [1] [9]2. Extracellular loop 2 (ECL2): Mouse PAR2 contains a 3-residue insertion (PGN) absent in humans, potentially altering protease accessibility3. Phosphorylation motifs: The C-terminal tail shows species-specific serine/threonine clusters, suggesting divergent regulation of desensitization:- Human: S387LQL- Mouse: T389LQM- Rat: S385LQT [9] [10]

Functional consequences of interspecies differences:

  • Vasodilatory responses: PAR2-mediated vasodilation is preserved in diabetic rodent models despite endothelial dysfunction, a phenomenon attributed to compensatory upregulation in vascular smooth muscle cells [1].
  • Signaling bias: Mouse PAR2 exhibits stronger coupling to Gi proteins compared to human PAR2, influencing calcium mobilization and ERK phosphorylation kinetics [10].
  • Pharmacological profiling: Species-specific responses to synthetic agonists (e.g., AC-264613 shows 10-fold higher potency at human vs. mouse PAR2) necessitate careful model selection for translational studies [8].

Table 4: Species-Specific Variations in PAR2 and Functional Implications

FeatureHumanMouseRatFunctional Consequence
Tethered ligand sequenceSLIGKVSLIGRLSLIGRLHigher rodent sensitivity to activating peptides
ECL2 length19 residues22 residues (PGN insertion)19 residuesAltered protease sensitivity and antibody recognition
Key sodium transport residuesD228, E232D230, E234D229, E233Species-specific renal Na+ reabsorption efficiency
Phosphorylation motifS387LQLT389LQMS385LQTDifferential β-arrestin recruitment kinetics
Response to AC-264613EC50 = 0.3 µMEC50 = 3.1 µMEC50 = 2.8 µMSpecies-selective agonist design required

Properties

CAS Number

148294-53-5

Product Name

PAR 2 protein

Molecular Formula

C8H3BrF4S

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